molecular formula C14H18N2O3S B2901434 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid CAS No. 1978428-24-8

3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid

Cat. No.: B2901434
CAS No.: 1978428-24-8
M. Wt: 294.37
InChI Key: VXZFGCQCLBZZJE-UHFFFAOYSA-N
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Description

3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the cyclopentanecarboxylic acid moiety. One common synthetic route involves the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions[_{{{CITATION{{{_1{D]-Thiazol-2- Pim-1 Inhibitions - ResearchGate](https://www.researchgate.net/profile/Amr-Abouzied/publication/332485323_Synthesis_and_Biological_Evaluation_of_Novel_4567-TetrahydrobenzoD-Thiazol-2-Yl_Derivatives_Derived_from_Dimedone_with_Anti-Tumor_C-Met_Tyrosine_Kinase_and_Pim-1_Inhibitions/links/5f85af5b92851c14bcc3cf03/Synthesis-and-Biological-Evaluation-of-Novel-4-5-6-7-TetrahydrobenzoD-Thiazol-2-Yl-Derivatives-Derived-from-Dimedone-with-Anti-Tumor-C-Met-Tyrosine-Kinase-and-Pim-1-Inhibitions.pdf).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted thiazoles or cyclopentanecarboxylic acid derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.

Biology: The biological activity of thiazole derivatives has been explored for their potential as antimicrobial, antifungal, and anticancer agents. This compound, in particular, has shown promise in inhibiting certain enzymes and receptors involved in disease pathways.

Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating various conditions, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In material science, thiazole derivatives are used in the development of advanced materials with unique properties, such as enhanced thermal stability and electrical conductivity.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl derivatives: These compounds share the thiazole ring structure and are used in similar applications.

  • Cyclopentanecarboxylic acid derivatives: These compounds contain the cyclopentanecarboxylic acid moiety and are used in various chemical syntheses.

Uniqueness: 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid is unique due to its combination of the thiazole ring and cyclopentanecarboxylic acid group, which provides a distinct set of chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-12(8-5-6-9(7-8)13(18)19)16-14-15-10-3-1-2-4-11(10)20-14/h8-9H,1-7H2,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZFGCQCLBZZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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